5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol
Overview
Description
5-Cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C14H17N3S and a molecular weight of 259.37 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine . The triazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine, phenyl isothiocyanate, and hydrazine hydrate under specific conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours. After completion, the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
5-Cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents like sodium borohydride.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-Cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing various biochemical processes . Additionally, the thiol group can form disulfide bonds, which play a role in redox reactions and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-cyclohexyl-1-phenyl-1H-1,2,4-triazole-3-thiol include other triazole derivatives such as 1H-1,2,4-triazole-3-thiol and 4-amino-1,2,4-triazole . These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
3-cyclohexyl-2-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c18-14-15-13(11-7-3-1-4-8-11)17(16-14)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDXXCBXINLAOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=S)NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185479 | |
Record name | 5-Cyclohexyl-1,2-dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571917-25-4 | |
Record name | 5-Cyclohexyl-1,2-dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571917-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclohexyl-1,2-dihydro-1-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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